2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide
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Overview
Description
2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core substituted with methoxy groups at the 2 and 5 positions, and a thiophen-3-yl group attached to a propyl chain at the nitrogen atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, have been studied for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they could have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzenesulfonamide core: This can be achieved by reacting 2,5-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the thiophen-3-yl group: This step involves the alkylation of the sulfonamide nitrogen with a thiophen-3-yl-containing alkyl halide in the presence of a base such as potassium carbonate.
Final purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxybenzenesulfonamide: Lacks the thiophen-3-yl group, resulting in different biological activities.
N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide: Lacks the methoxy groups, affecting its chemical reactivity and biological properties.
Thiophen-3-yl-containing sulfonamides: Share the thiophen-3-yl group but differ in other substituents, leading to variations in activity.
Uniqueness
The combination of methoxy groups and a thiophen-3-yl-containing propyl chain in 2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide provides a unique structural framework that can interact with multiple biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2,5-dimethoxy-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c1-16(2,12-7-8-22-10-12)11-17-23(18,19)15-9-13(20-3)5-6-14(15)21-4/h5-10,17H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJYNZGRXPXVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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